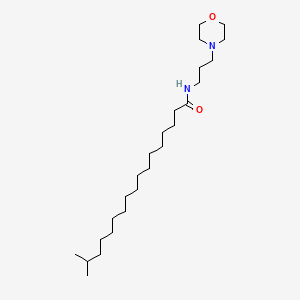

Isostearamidopropyl morpholine

Description

Contextualization within Contemporary Organic Chemistry and Surfactant Science

Isostearamidopropyl morpholine (B109124) is a chemical compound that resides at the intersection of advanced organic chemistry and surfactant science. As an amidoamine, it contains both an amide and an amine functional group within its molecular structure. taylorandfrancis.com This dual functionality is key to its utility, particularly in the realm of surfactants, which are compounds that lower the surface tension between two liquids, between a gas and a liquid, or between a liquid and a solid. cosmileeurope.eu Surfactants are ubiquitous in a vast array of consumer and industrial products, acting as detergents, wetting agents, emulsifiers, foaming agents, and dispersants. nih.govresearchgate.net

The "isostearamidopropyl" portion of the molecule consists of a long, branched C18 hydrocarbon chain (isostearic acid) linked to a propyl group via an amide bond. This lipophilic (oil-loving) tail is a defining feature of many surfactants, allowing them to interact with and solubilize nonpolar substances like oils and greases. The "morpholine" component is a heterocyclic amine that provides the hydrophilic (water-loving) head of the molecule. ontosight.ai This amphiphilic nature—possessing both hydrophobic and hydrophilic properties—is the fundamental principle behind how surfactants work.

In the broader context of organic chemistry, the synthesis of isostearamidopropyl morpholine involves a condensation reaction between isostearic acid and N-aminopropylmorpholine. cir-safety.orgevitachem.com This reaction is a classic example of amide bond formation, a cornerstone of organic synthesis. The resulting amidoamine can then be further reacted, for instance, with an acid like lactic acid to form its corresponding salt, isostearamidopropyl morpholine lactate (B86563). cir-safety.orgnih.gov This salt form often exhibits enhanced water solubility and is a common ingredient in cosmetic formulations. cymitquimica.comulprospector.comcolonialchem.com The study of such molecules contributes to the ongoing development of new materials with tailored properties for specific applications.

From the perspective of surfactant science, isostearamidopropyl morpholine and its derivatives are part of a class of cationic surfactants, particularly when protonated in acidic conditions. ulprospector.comgoogle.com Unlike many traditional quaternary ammonium (B1175870) cationic surfactants, amidoamines like this one are often noted for their milder properties and better compatibility with anionic surfactants. ulprospector.comcolonialchem.com This makes them highly desirable for use in personal care products where performance and gentleness are paramount. github.com Research in this area focuses on understanding the structure-property relationships that govern their performance in applications such as hair conditioning, skin cleansing, and emulsification. colonialchem.commyrevea.com

Historical Development of Morpholine-Derived Chemical Structures

Morpholine, a heterocyclic organic compound containing both amine and ether functional groups, has a rich history in industrial and synthetic chemistry. wikipedia.orgtsijournals.com Its utility stems from its unique combination of properties, including its basicity, polarity, and ability to serve as a versatile building block in organic synthesis. wikipedia.org

Historically, morpholine and its derivatives have found widespread application in various sectors:

Corrosion Inhibition: One of the earliest and most significant industrial uses of morpholine has been as a corrosion inhibitor, particularly in steam boiler systems. wikipedia.orgnih.govatamankimya.com Its volatility is similar to that of water, allowing it to distribute evenly throughout steam and water phases to neutralize acidic components like carbon dioxide and maintain a protective pH. wikipedia.org

Rubber Chemicals: Morpholine derivatives have been employed as accelerators in the vulcanization of rubber, contributing to a high rate of cure. nih.gov

Waxes and Polishes: The reaction of morpholine with fatty acids produces emulsifying agents used in formulating water-resistant waxes and polishes for various surfaces. nih.gov

Pharmaceuticals and Agrochemicals: The morpholine ring is a structural motif found in a number of pharmaceuticals, including analgesics and antibiotics, as well as in agricultural fungicides. wikipedia.orgtsijournals.comnih.gov

The development of morpholine-derived surfactants is a more recent extension of its application profile. The incorporation of a morpholine head group into a long-chain fatty amide, such as in isostearamidopropyl morpholine, represents a strategic molecular design to create a surfactant with specific performance characteristics. This evolution reflects a broader trend in surfactant chemistry towards creating milder, more effective, and multifunctional ingredients for specialized applications, particularly in the personal care industry. nih.govresearchgate.net The synthesis of amidoamines by reacting fatty acids with aminoalkyl-substituted heterocyclic amines like N-aminopropylmorpholine was a logical progression, building upon the established chemistry of both fatty acids and morpholine to create novel amphiphilic molecules.

Current Paradigms in Functionalized Amidoamine Research

Contemporary research into functionalized amidoamines, including compounds like isostearamidopropyl morpholine, is driven by the demand for high-performance, specialized, and sustainable materials. Several key paradigms shape the direction of this research:

Multifunctionality: A significant trend is the design of amidoamines that can perform multiple roles within a formulation. taylorandfrancis.com For instance, in personal care products, an amidoamine might act as a conditioning agent, an emulsifier, and a foam booster simultaneously, simplifying formulations and potentially reducing costs. cosmileeurope.eu Isostearamidopropyl morpholine lactate, for example, is valued for its conditioning effects in hair care while also being compatible with anionic surfactants, a desirable trait for clear shampoo formulations. ulprospector.comcolonialchem.com

"Green" Chemistry and Sustainability: There is a strong emphasis on developing amidoamines from renewable resources and ensuring they are biodegradable. whiterose.ac.uk The use of fatty acids from vegetable sources and the design of molecules that break down into non-harmful substances are key aspects of this paradigm. Amino acid-based surfactants, a related class, exemplify this trend. whiterose.ac.uk

Advanced Materials and Nanotechnology: Functionalized amidoamines are being explored in the context of advanced materials. For example, poly(amidoamine) (PAMAM) dendrimers, which are highly branched, tree-like molecules, are being investigated for applications such as drug delivery and the removal of heavy metals from water. taylorandfrancis.comtaylorandfrancis.commdpi.cominajl.org These complex structures offer a high density of functional groups and a large surface area. mdpi.com Research in this area includes modifying surfaces like graphene aerogels with PAMAM to enhance properties like CO2 adsorption. mdpi.com

Enhanced Performance and Mildness: In the personal care sector, a primary focus is on creating amidoamines that offer superior performance, such as improved hair conditioning or skin feel, while being exceptionally mild to the skin and eyes. google.com Alkylamidopropyl amidoamines and their salts are often highlighted for their reduced tendency to build up on hair compared to traditional quaternary ammonium compounds. taylorandfrancis.com

Stimuli-Responsive Systems: An emerging area of research involves creating amidoamine-based systems that respond to external stimuli such as pH or temperature. This can be particularly useful in applications like targeted drug delivery, where the release of an active ingredient can be triggered by the specific conditions of the target site. taylorandfrancis.com

Identification of Key Research Thrusts for Isostearamidopropyl Morpholine

Based on the current landscape of amidoamine chemistry and surfactant science, several key research thrusts can be identified for isostearamidopropyl morpholine and its derivatives:

Optimization of Synthesis and Purification: Developing more efficient and sustainable synthetic routes for isostearamidopropyl morpholine is a continuous goal. This includes exploring enzymatic catalysis and processes that minimize waste and energy consumption. Furthermore, refining purification methods to reduce levels of unreacted starting materials, such as isostearic acid and N-aminopropylmorpholine, is crucial for improving the final product's quality and performance. cir-safety.org

Elucidation of Structure-Property Relationships: A deeper understanding of how the molecular architecture of isostearamidopropyl morpholine influences its performance characteristics is a key research area. This involves systematically varying the structure—for example, by changing the length or branching of the fatty acid chain or modifying the morpholine ring—and correlating these changes with properties like conditioning efficiency, emulsification power, and interaction with other formulation ingredients.

Expanding Applications in Personal Care: While well-established in hair conditioners and some cleansers, there is potential to explore the use of isostearamidopropyl morpholine in a wider range of personal care applications. skinsort.comcosmeticsinfo.orgulprospector.com This could include leave-on skin care products, where its moisturizing and sensory-enhancing properties could be beneficial, or in novel formulation types like cleansing oils or micellar waters. github.commyrevea.com

Investigation of Self-Assembly and Aggregation Behavior: Detailed studies on the self-assembly of isostearamidopropyl morpholine in aqueous solutions (i.e., the formation of micelles and other aggregates) can provide valuable insights into its mechanism of action. Understanding how it interacts with surfaces like hair and skin at a molecular level can lead to the design of more effective and targeted delivery systems for beneficial agents.

Synergistic Interactions with Other Ingredients: Research into the synergistic effects of isostearamidopropyl morpholine with other cosmetic ingredients, such as polymers, silicones, and other surfactants, could unlock new performance benefits. For example, its compatibility with anionic surfactants is a known advantage, and further exploration of these interactions could lead to the development of novel high-performance cleansing and conditioning systems. ulprospector.comcolonialchem.com

Chemical Compound Information

| Compound Name |

| Isostearamidopropyl morpholine |

| Isostearic acid |

| N-aminopropylmorpholine |

| Isostearamidopropyl morpholine lactate |

| Lactic acid |

| Morpholine |

| Carbon dioxide |

| Oleic acid |

| Carnauba wax |

| Poly(amidoamine) (PAMAM) |

| Graphene |

| Silicones |

| Benzalkonium chloride |

| Sodium lauryl sulfate |

| Cocamidopropyl betaine |

| Oleamidopropyl dimethylamine |

| Decyl glucoside |

| 3-dimethylaminopropylamine |

| Amidoamine |

| Cocamide diethanolamine |

| Palmitamidopropyltrimonium chloride |

| Methicillin |

| Ethylenediamine |

| Methyl acrylate |

| Acrylic acid |

| Methylchloroisothiazolinone |

| Methylisothiazolinone |

| Citric acid |

| Sodium laureth sulfate |

Data Tables

Table 1: Physicochemical Properties of Isostearamidopropyl Morpholine

| Property | Value | Source |

| Molecular Formula | C25H50N2O2 | nih.gov |

| Molecular Weight | 410.7 g/mol | nih.govchemsrc.com |

| IUPAC Name | 16-methyl-N-(3-morpholin-4-ylpropyl)heptadecanamide | nih.gov |

| CAS Number | 72300-23-3 | nih.gov |

| Density | 0.9±0.1 g/cm³ | chemsrc.com |

| Boiling Point | 550.7±35.0 °C at 760 mmHg | chemsrc.com |

| Flash Point | 286.8±25.9 °C | chemsrc.com |

| LogP | 7.24 | chemsrc.com |

Table 2: Physicochemical Properties of Isostearamidopropyl Morpholine Lactate

| Property | Value | Source |

| Molecular Formula | C28H56N2O5 | nih.govcymitquimica.com |

| Molecular Weight | 500.8 g/mol | nih.govcymitquimica.com |

| IUPAC Name | 2-hydroxypropanoic acid;16-methyl-N-(3-morpholin-4-ylpropyl)heptadecanamide | nih.gov |

| CAS Number | 72300-24-4 / 133651-38-4 | specialchem.com |

| INCI Name | ISOSTEARAMIDOPROPYL MORPHOLINE LACTATE | colonialchem.comskinsort.com |

| Primary Function | Antistatic Agent, Hair Conditioning Agent | skinsort.comcosmeticsinfo.orgharcros.store |

Properties

CAS No. |

72300-23-3 |

|---|---|

Molecular Formula |

C25H50N2O2 |

Molecular Weight |

410.7 g/mol |

IUPAC Name |

16-methyl-N-(3-morpholin-4-ylpropyl)heptadecanamide |

InChI |

InChI=1S/C25H50N2O2/c1-24(2)16-13-11-9-7-5-3-4-6-8-10-12-14-17-25(28)26-18-15-19-27-20-22-29-23-21-27/h24H,3-23H2,1-2H3,(H,26,28) |

InChI Key |

LJWPCXCFOGGBFK-UHFFFAOYSA-N |

SMILES |

CC(C)CCCCCCCCCCCCCCC(=O)NCCCN1CCOCC1 |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCCC(=O)NCCCN1CCOCC1 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Isostearamidopropyl Morpholine

Foundational Synthesis Routes for Morpholine (B109124) Heterocycles

The synthesis of the morpholine ring, a saturated heterocycle containing both an oxygen and a nitrogen atom, is a well-established area of organic chemistry. researchgate.net These structures are valuable components in many biologically active compounds. researchgate.netnih.gov General strategies often involve the formation of the 1,4-oxazinane structure from linear precursors containing the necessary oxygen and nitrogen functionalities.

A primary and widely utilized method for synthesizing the morpholine skeleton involves the cyclization of vicinal amino alcohols (compounds with an amino group and a hydroxyl group on adjacent carbons) or their derivatives. researchgate.netresearchgate.net This approach is foundational due to the ready availability of a diverse range of amino alcohol precursors. acs.org

The general transformation involves reacting a 1,2-amino alcohol with a suitable two-carbon electrophile, which can then undergo cyclization to form the morpholine ring. A common strategy employs α-haloacid chlorides, which react with the amino alcohol in a sequence of coupling and cyclization reactions to yield substituted morpholines. researchgate.net

Copper-catalyzed reactions have also been developed to construct morpholine rings. For instance, a copper(II) 2-ethylhexanoate (B8288628) promoted reaction can achieve the oxyamination of an alkene, where an intramolecular alcohol addition and an intermolecular amine coupling occur to form 2-aminomethyl morpholines. nih.gov More recently, a copper-catalyzed three-component reaction using amino alcohols, aldehydes, and diazomalonates has been reported to produce highly substituted morpholines. acs.org

Table 1: Examples of Reagents for Morpholine Synthesis from Amino Alcohols

| Reactant Type | Specific Example | Reaction Description | Reference |

|---|---|---|---|

| α-Haloacid Chlorides | Chloroacetyl chloride | Coupling with the amino alcohol followed by intramolecular cyclization. | researchgate.net |

| Alkenes (in amino alcohols) | - | Copper-promoted intramolecular alcohol addition and intermolecular amine coupling. | nih.gov |

| Aldehydes and Diazomalonates | Various | Copper-catalyzed three-component reaction with an amino alcohol. | acs.org |

Alternative to the use of vicinal amino alcohols, the three-membered rings of oxiranes (epoxides) and aziridines serve as valuable starting points for morpholine synthesis. researchgate.netresearchgate.net These routes leverage the ring strain of the small heterocycles to facilitate ring-opening reactions.

In the case of aziridines, the synthesis typically proceeds via a ring-opening reaction with a suitable nucleophile containing a hydroxyl group, followed by an intramolecular cyclization. For example, activated aziridines can react with halogenated alcohols in the presence of a Lewis acid or a simple ammonium (B1175870) persulfate salt to yield a haloalkoxy amine intermediate, which then cyclizes to the morpholine product upon treatment with a base. researchgate.netacs.orgbeilstein-journals.org Gold(I) catalysts have also been shown to facilitate a tandem nucleophilic ring-opening of aziridines with propargyl alcohols, followed by cyclization to form morpholine derivatives. rsc.org

Syntheses starting from oxiranes can proceed through a two-step, one-pot sequence. For instance, nitroepoxides can be transformed into 2,3-disubstituted morpholines by reaction with N-methylethanolamine. researchgate.net Another approach involves the reaction of nitrogen-tethered alkanol epoxides under the influence of a catalyst like boron trifluoride etherate to yield morpholines. researchgate.net

Table 2: Comparison of Oxirane and Aziridine Routes to Morpholines

| Starting Material | General Reaction Pathway | Key Intermediates | Reference |

|---|---|---|---|

| Aziridines | Ring-opening with a haloalcohol followed by base-mediated cyclization. | Haloalkoxy amine | researchgate.netacs.orgbeilstein-journals.org |

| Oxiranes (Epoxides) | Reaction with an appropriate amine-containing nucleophile. | - | researchgate.net |

Specific Synthesis of Isostearamidopropyl Morpholine and its Lactate (B86563) Salt

The synthesis of the specific compound, isostearamidopropyl morpholine, and its subsequent conversion to the lactate salt involves a two-step process that builds upon the foundational chemistry of amides and acid-base reactions.

Isostearamidopropyl morpholine is produced through a condensation reaction between isostearic acid and aminopropylmorpholine. cir-safety.org This reaction forms an amide bond between the carboxyl group of the fatty acid and the primary amine of aminopropylmorpholine. The reaction typically results in the desired amide product, though it may contain small amounts of unreacted starting materials, such as 0.2% unreacted isostearic acid and 0.15% unreacted aminopropylmorpholine. cir-safety.org

To form isostearamidopropyl morpholine lactate, the isostearamidopropyl morpholine base is neutralized with lactic acid in an aqueous medium. cir-safety.org This acid-base reaction results in the formation of the corresponding lactate salt. cir-safety.org The final product is often supplied as a solution, for instance, a 25% solution of isostearamidopropyl morpholine lactate in water. cir-safety.org

Catalytic Systems and Process Optimization in Morpholine Derivatization

The efficiency and selectivity of morpholine synthesis and derivatization can be significantly enhanced through the use of catalytic systems and process optimization.

In the synthesis of the morpholine ring itself, various catalysts have been employed. As mentioned, copper(II) carboxylates can promote oxyamination reactions. nih.gov Copper(I) catalysts are effective in three-component reactions for synthesizing highly substituted morpholines. acs.org For other morpholine syntheses, catalysts such as those based on iridium supported on nanodiamond/graphene have been used for the formylation of morpholine. nih.gov Nanostructured KOH on activated coal has been investigated for the vinylation of morpholine. jbclinpharm.org

Process optimization for reactions involving morpholine derivatives often focuses on the derivatization and extraction steps for analytical purposes. For instance, in the determination of morpholine residues, factors such as the concentration of acid, the amount of derivatizing agent (like sodium nitrite), temperature, and reaction time are optimized to ensure a rapid and efficient reaction. nih.govnih.govresearchgate.net The choice of extraction solvent and extraction time are also critical parameters that are fine-tuned. nih.govnih.govresearchgate.net For analytical methods like gas chromatography-mass spectrometry (GC-MS), the derivatization of morpholine, for example, to N-nitrosomorpholine, is a key step that requires careful optimization of pH and other reaction conditions to achieve high accuracy and precision. mdpi.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Isostearamidopropyl morpholine |

| Isostearamidopropyl morpholine lactate |

| Morpholine |

| Vicinal amino alcohols |

| Oxiranes |

| Aziridines |

| Isostearic acid |

| Aminopropylmorpholine |

| Lactic acid |

| Copper(II) 2-ethylhexanoate |

| α-haloacid chlorides |

| Aldehydes |

| Diazomalonates |

| Propargyl alcohols |

| N-methylethanolamine |

| Boron trifluoride etherate |

| Iridium |

| Potassium hydroxide (B78521) (KOH) |

| Sodium nitrite |

| N-nitrosomorpholine |

Advanced Physicochemical Characterization Techniques and Analytical Methodologies

Structural Elucidation and Purity Assessment

The precise chemical structure and purity of Isostearamidopropyl morpholine (B109124) are critical determinants of its performance and are verified using a combination of spectroscopic and chromatographic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unambiguous structural elucidation of Isostearamidopropyl morpholine. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms within the molecule can be confirmed. researchgate.netcore.ac.uk

In a typical ¹H NMR spectrum, distinct signals would correspond to the protons of the isostearyl group (a complex multiplet in the aliphatic region), the propyl chain linking the amide and morpholine groups, and the morpholine ring itself. The protons on the carbons adjacent to the nitrogen and oxygen atoms of the morpholine ring would appear as characteristic multiplets in the 2.5-4.0 ppm range. Similarly, ¹³C NMR spectroscopy provides detailed information about the carbon skeleton. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between different parts of the molecule, confirming the amide linkage between the isostearic acid backbone and the aminopropylmorpholine moiety. core.ac.ukresearcher.life

Table 1: Predicted ¹H NMR Chemical Shifts for Key Structural Moieties of Isostearamidopropyl Morpholine

| Structural Moiety | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Isostearyl Chain (CH₃, CH₂) | 0.8 - 1.6 |

| Amide Linkage (N-H) | 7.5 - 8.5 |

| Propyl Linker (CH₂) | 1.6 - 3.5 |

| Morpholine Ring (CH₂-N) | 2.4 - 2.8 |

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive method used to identify the key functional groups present in the Isostearamidopropyl morpholine molecule, thereby confirming its chemical identity. google.comresearchgate.net The technique is based on the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of molecular bonds. nih.govlibretexts.org

The FT-IR spectrum of Isostearamidopropyl morpholine would exhibit characteristic absorption bands confirming its amidoamine structure. A strong absorption band around 1640 cm⁻¹ is indicative of the amide I band (C=O stretching vibration). The amide II band, resulting from N-H bending and C-N stretching, would be observed around 1550 cm⁻¹. The long isostearyl chain would be evidenced by strong C-H stretching vibrations in the 2850-2960 cm⁻¹ region. Furthermore, the presence of the morpholine ring is confirmed by a characteristic C-O-C stretching vibration of the ether linkage, typically found in the 1115-1140 cm⁻¹ range. researchgate.net

Table 2: Characteristic FT-IR Absorption Bands for Isostearamidopropyl Morpholine

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretching | 3300 - 3500 |

| C-H (Alkyl) | Stretching | 2850 - 2960 |

| C=O (Amide I) | Stretching | 1630 - 1680 |

| N-H (Amide II) | Bending | 1520 - 1570 |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is a powerful and highly sensitive analytical technique for the separation, identification, and quantification of surfactants like Isostearamidopropyl morpholine in complex mixtures, such as cosmetic or industrial formulations. nih.gov This method combines the high separation efficiency of UPLC with the high selectivity and sensitivity of mass spectrometry. bohrium.com

For the analysis of Isostearamidopropyl morpholine, a reversed-phase UPLC method would typically be employed, using a C18 column to separate the surfactant from other matrix components based on its hydrophobicity. The mobile phase would likely consist of a gradient mixture of an aqueous solvent (like water with a modifier such as formic acid or ammonium (B1175870) acetate) and an organic solvent (such as acetonitrile (B52724) or methanol). wordpress.com

Detection is achieved using a mass spectrometer, typically with an electrospray ionization (ESI) source operating in positive ion mode, due to the basic nature of the morpholine nitrogen. The mass spectrometer can be operated in full-scan mode to identify the protonated molecule [M+H]⁺ or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes for highly selective and sensitive quantification. lcms.cz This technique is also crucial for identifying and quantifying potential impurities, such as unreacted starting materials or by-products. juniperpublishers.com

Table 3: Typical UPLC-MS Parameters for the Analysis of Isostearamidopropyl Morpholine

| Parameter | Description |

|---|---|

| Chromatography | UPLC (Ultra-Performance Liquid Chromatography) |

| Column | Reversed-phase C18 or similar |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Mode | Gradient Elution |

| Mass Spectrometry | Triple Quadrupole (TQ) or Time-of-Flight (TOF) |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Monitored Ion | [M+H]⁺ |

Characterization of Interfacial Phenomena

As a surfactant, the primary function of Isostearamidopropyl morpholine is to adsorb at interfaces and modify their properties. Understanding the dynamics of this process and the rheological properties of the resulting interfacial film is key to predicting its performance.

Optical tensiometry, particularly through methods like pendant drop or bubble pressure analysis, is used to measure the dynamic surface and interfacial tension of solutions containing Isostearamidopropyl morpholine. nanoscience.com This technique provides insight into how quickly and effectively the surfactant molecules can migrate to a newly formed interface and reduce the tension. google.comgoogle.com

The measurement involves creating a droplet or bubble and analyzing its shape as a function of time. The shape is governed by the balance between surface tension and gravity. High-speed imaging and sophisticated software algorithms calculate the surface tension from the drop profile. By monitoring this over time, the adsorption kinetics of the surfactant can be determined. A rapid decrease in surface tension indicates fast adsorption and high efficiency, which is desirable in applications requiring rapid wetting or emulsification. nih.gov

Table 4: Dynamic Surface Tension Data for a Surfactant Mixture Containing an Amidoamine Oxide *

| Time | Surface Tension (mN/m) |

|---|---|

| 0.1 s | 39 |

| 1 s | 35 |

| 10 s | 32 |

*Data is illustrative based on similar amidoamine surfactants found in patent literature. google.comgoogle.com

Dilatational surface rheology is an advanced technique used to study the viscoelastic properties of the interfacial film formed by Isostearamidopropyl morpholine. researchgate.net This is typically done using an oscillating drop tensiometer, which subjects a droplet to sinusoidal oscillations in surface area and measures the resulting change in surface tension. hawaii.edunanoscience.com

The response of the interfacial film to this deformation provides information about its strength and flexibility, quantified by the dilatational elasticity (storage) modulus (E') and the dilatational viscosity (loss) modulus (E"). nih.gov A high elastic modulus suggests a rigid, well-structured interfacial film, which can be important for the long-term stability of emulsions and foams. The viscous modulus relates to the energy dissipation within the film. The ratio of these moduli (the phase angle) indicates whether the film is predominantly elastic or viscous. mdpi.com The unique structure of Isostearamidopropyl morpholine, with its bulky hydrophobic tail and flexible amido-propyl-morpholine head group, influences these rheological properties, which in turn dictate its performance as a stabilizer in various systems. mdpi.com

Colloidal and Dispersed System Analysis

Isostearamidopropyl Morpholine is frequently incorporated into emulsion-based products, such as conditioners and lotions. The stability and performance of these colloidal systems are critically dependent on droplet size, size distribution, and the electrostatic properties of the dispersed phase.

Dynamic Light Scattering (DLS) for Particle Sizing and Zeta Potential

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size of particles and molecules in a liquid, typically in the sub-micron range. horiba.commalvernpanalytical.com The method works by illuminating a sample with a laser and analyzing the time-dependent fluctuations in the intensity of the scattered light. horiba.comnih.govnih.gov These fluctuations result from the Brownian motion of the particles; smaller particles move more rapidly, causing faster fluctuations in the scattered light intensity. horiba.com By analyzing the autocorrelation of the intensity signal, the diffusion coefficient of the particles can be determined, and from this, the hydrodynamic diameter is calculated via the Stokes-Einstein equation. nih.gov

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between adjacent, similarly charged particles in a dispersion. cosmeticsandtoiletries.comlabcompare.com It is a key indicator of the stability of colloidal systems. cosmeticsandtoiletries.commdpi.com For emulsions, a higher magnitude of the zeta potential (either positive or negative, e.g., > ±30 mV) indicates strong repulsive forces between droplets, which prevents aggregation and coalescence, thus enhancing stability. labcompare.commdpi.com DLS instruments often incorporate the capability to measure zeta potential by applying an electric field to the sample and measuring the particle velocity (electrophoretic mobility) using a technique called Laser Doppler Velocimetry. labcompare.com

Research Findings: In a cationic emulsion system where Isostearamidopropyl Morpholine acts as a conditioning agent and co-emulsifier, it would contribute to the surface charge of the dispersed oil droplets. DLS analysis would be crucial for characterizing the mean droplet size (z-average) and the polydispersity index (PDI), a measure of the broadness of the size distribution. A low PDI value typically indicates a more uniform and stable emulsion. The zeta potential measurement would quantify the surface charge imparted by the cationic nature of the morpholine group, providing a predictive measure of the emulsion's long-term stability.

An example of DLS and zeta potential data for a cosmetic hair conditioner emulsion is provided below.

| Parameter | Formulation A (Placebo) | Formulation B (with Isostearamidopropyl Morpholine) |

| Z-Average Diameter (d.nm) | 450.3 | 285.7 |

| Polydispersity Index (PDI) | 0.41 | 0.23 |

| Zeta Potential (mV) | -15.2 | +42.5 |

| Interpretation | Larger droplet size, broader distribution, and low surface charge suggest potential instability. | Smaller, more uniform droplets with a high positive surface charge indicate good colloidal stability. |

Note: The data presented in this table is illustrative and intended to represent typical outcomes of such an analysis.

Laser Diffraction for Particle Size Distribution

Laser diffraction is another powerful technique for measuring particle size distribution. anton-paar.com It is particularly well-suited for a broader range of sizes, from sub-micron to several millimeters. antpedia.com The principle is based on the phenomenon that particles scatter light at an angle that is inversely proportional to their size; larger particles scatter light at smaller angles, while smaller particles scatter at larger angles. atascientific.com.au A laser beam is passed through a dispersed sample, and the scattered light is collected by a series of detectors at different angles. lu.se A computational model, typically based on Mie or Fraunhofer theory, is then used to calculate the particle size distribution that would produce the observed scattering pattern. lu.se

Research Findings: For formulations containing Isostearamidopropyl Morpholine, such as cream rinses or lotions, laser diffraction provides detailed information on the volume-based particle size distribution. This is critical for quality control and for understanding how the ingredient affects the final texture and stability of the product. The technique can identify the presence of undesirable oversized droplets, which could indicate instability (e.g., coalescence) or processing issues. Key parameters derived from the distribution include the D10, D50 (median), and D90 values, which represent the particle diameters below which 10%, 50%, and 90% of the sample volume is contained, respectively. antpedia.com

The following table illustrates a typical particle size distribution report from a laser diffraction analysis of a conditioner base.

| Distribution Percentile | Particle Size (µm) | Interpretation |

| Dv(10) | 0.85 | 10% of the emulsion volume consists of droplets smaller than 0.85 µm. |

| Dv(50) | 2.50 | The median droplet diameter; 50% of the volume is below this size. |

| Dv(90) | 5.10 | 90% of the emulsion volume consists of droplets smaller than 5.10 µm. A key indicator for large droplets. |

| Volume Moment Mean D nih.govspecialchem.com | 2.82 | The volume-weighted mean diameter, sensitive to the presence of larger particles. |

Note: The data presented in this table is illustrative and intended to represent typical outcomes of such an analysis.

Diffusing Wave Spectroscopy (DWS) for Microstructure and Rheology in Complex Fluids

Diffusing Wave Spectroscopy (DWS) is an advanced optical technique that extends the principles of DLS to highly turbid or concentrated systems, such as emulsions and gels, where multiple scattering of light occurs. mdpi.comscispace.com DWS analyzes the temporal fluctuations of multiply scattered light to probe the motion of particles within the sample. mdpi.comresearchgate.net This allows for the determination of the mean square displacement (MSD) of the particles over a very wide range of timescales.

From the MSD, crucial information about the sample's microstructure and microrheology can be extracted. nih.gov For example, in a simple liquid, particles exhibit free diffusion (Brownian motion), and the MSD is linear with time. In a more structured or viscoelastic fluid, such as a thick cream, particle motion is constrained by the surrounding network, which is reflected in the MSD curve. mdpi.com DWS can therefore be used to measure the viscoelastic properties (storage and loss moduli, G' and G") of a material over a broad frequency range, providing insights into its gel strength, stability, and texture without applying mechanical stress. nih.gov

Research Findings: For a complex fluid like a hair conditioner containing Isostearamidopropyl Morpholine, DWS can be a powerful tool to monitor structural changes over time, such as those related to formulation stability or aging. mdpi.comscispace.com By tracking the MSD of the emulsion droplets, one can detect early signs of instability, like aggregation or changes in the continuous phase rheology, long before they are visible. mdpi.com The technique is highly sensitive to subtle changes in the interactions between droplets and the polymeric network often present in these formulations.

A hypothetical DWS analysis comparing the stability of two emulsion formulations over time is presented below.

| Time | Formulation A (Unstable) | Formulation B (Stable) |

| Mean Square Displacement (MSD) @ 10⁻² s (nm²) | Mean Square Displacement (MSD) @ 10⁻² s (nm²) | |

| 0 hours | 150 | 145 |

| 24 hours | 210 | 148 |

| 72 hours | 350 | 152 |

| Interpretation | The significant increase in MSD over time suggests a breakdown in the emulsion structure, leading to greater droplet mobility and eventual phase separation. | The relatively constant MSD indicates that the droplets remain constrained within a stable microstructure, predicting good long-term stability. |

Note: The data presented in this table is illustrative and intended to represent typical outcomes of such an analysis.

Mechanistic Investigations of Interfacial and Rheological Behavior of Isostearamidopropyl Morpholine Lactate

Surfactant Self-Assembly and Micellization Mechanisms

The amphiphilic structure of Isostearamidopropyl Morpholine (B109124) Lactate (B86563), which consists of a hydrophobic isostearamidopropyl tail and a hydrophilic morpholine lactate headgroup, drives its self-assembly in aqueous solutions. fiveable.me This process is primarily a strategy to minimize the unfavorable contact between the hydrophobic tails and water, a phenomenon driven by the hydrophobic effect which seeks to increase the entropy of the system. fiveable.menih.gov At a specific concentration, these molecules aggregate to form organized structures known as micelles, with a hydrophobic core and a hydrophilic shell. fiveable.me

The onset of micelle formation occurs at a distinct surfactant concentration known as the Critical Micelle Concentration (CMC). nih.gov The CMC is a crucial parameter that characterizes the efficiency of a surfactant. Below the CMC, the surfactant molecules exist predominantly as monomers in the solution. As the concentration approaches and surpasses the CMC, there is a marked change in several physicochemical properties of the solution, which allows for the determination of this value. mdpi.com

Several experimental techniques are employed to determine the CMC, each monitoring a different property of the solution as a function of surfactant concentration. nih.gov Common methods include:

Tensiometry: Measures the surface tension, which decreases as surfactant monomers adsorb at the air-water interface. The CMC is identified as the point where the surface tension ceases to change significantly with increasing concentration, as the interface becomes saturated and micelles begin to form in the bulk solution. nih.gov

Conductivity: For ionic surfactants like Isostearamidopropyl Morpholine Lactate, the electrical conductivity of the solution changes at the CMC. The mobility of the surfactant molecules is different when they are free monomers versus when they are part of a larger, charged micelle. A distinct change in the slope of the conductivity versus concentration plot indicates the CMC. nih.govresearchgate.net

Fluorescence Spectroscopy: Utilizes fluorescent probes that partition differently between the aqueous environment and the hydrophobic core of the micelles. A significant change in the fluorescence intensity or emission spectrum of the probe signals the formation of micelles and thus the CMC. nih.govmdpi.com

Once experimental data is collected, mathematical models are used to calculate a precise CMC value. A common approach involves plotting the measured property against surfactant concentration and identifying the breakpoint. mdpi.com More sophisticated models, such as the pseudo-phase transition model, treat micellization as a phase separation. Advanced concentration models can also be fitted to the experimental data to determine not only the CMC but also the width of the transition region from monomers to micelles in a systematic and unambiguous way. mdpi.comdntb.gov.ua Some studies suggest that below the CMC, smaller aggregates or oligomers, known as premicelles, may form before the system transitions to forming larger, more stable micelles. nih.govresearchgate.net

Table 1: Illustrative Data for CMC Determination using Surface Tensiometry

| Concentration (mM) | Surface Tension (mN/m) |

| 0.01 | 68.5 |

| 0.05 | 62.1 |

| 0.10 | 55.3 |

| 0.50 | 41.2 |

| 1.00 | 35.8 |

| 2.00 | 35.5 |

| 5.00 | 35.4 |

| 10.00 | 35.4 |

Note: This table provides hypothetical data to illustrate the principle of CMC determination. The CMC is identified as the concentration above which surface tension remains constant (approximately 1.00 mM in this example).

The amphiphilic nature of Isostearamidopropyl Morpholine Lactate also dictates its behavior at solid-liquid interfaces. The adsorption process is a key aspect of its function in many applications, where it modifies the properties of solid surfaces. usu.edu The driving forces for adsorption include electrostatic interactions between the charged headgroup and the solid surface, as well as hydrophobic interactions that encourage the removal of the nonpolar tail from the aqueous environment. nih.govwur.nl

The process can be characterized using various analytical techniques, such as the Quartz Crystal Microbalance (QCM), which measures mass changes on a sensor surface with high sensitivity, allowing for real-time monitoring of the adsorption kinetics and the amount of adsorbed material. nih.govmdpi.com

Adsorption typically increases with the concentration of the surfactant in the solution. mdpi.com At low concentrations, individual surfactant molecules adsorb onto the surface. As the concentration increases towards the CMC, these adsorbed molecules can begin to aggregate into surface structures, sometimes referred to as admicelles or hemimicelles. The structure of the adsorbed layer, whether it is a smooth, dense monolayer or a more viscoelastic and loose layer, depends on the interactions between the surfactant, the surface, and the solvent. nih.gov

As a salt of a tertiary amine (morpholine derivative) and lactic acid, Isostearamidopropyl Morpholine Lactate is a cationic surfactant whose headgroup charge is dependent on the pH of the solution. This pH-responsiveness significantly influences its self-assembly and interfacial properties.

At low pH values (acidic conditions), the morpholine nitrogen atom is protonated, resulting in a positively charged headgroup. This charge promotes strong electrostatic repulsion between the headgroups, which can increase the CMC. In contrast, at higher pH values (alkaline conditions), the headgroup becomes deprotonated and loses its positive charge, transitioning towards a nonionic character. This reduction in electrostatic repulsion allows the surfactant molecules to pack more closely together, typically leading to a decrease in the CMC and potentially a change in micelle shape from spherical to more complex structures like cylindrical or lamellar phases. fiveable.me

This pH-dependent charge also affects adsorption at solid-liquid interfaces. The electrostatic interaction between the surfactant and a charged surface can be controlled by adjusting the pH. For instance, adsorption onto a negatively charged surface would be enhanced at low pH where the surfactant is cationic and diminished at high pH where the charge is neutral. mdpi.com Therefore, pH is a critical parameter for controlling the aggregation and interfacial dynamics of formulated systems containing this surfactant. nih.gov

Rheological Properties and Viscoelasticity Studies

The rheology, or flow behavior, of solutions containing Isostearamidopropyl Morpholine Lactate is a critical aspect of product performance. The formation of micelles and their interactions lead to complex rheological properties, including viscoelasticity and thixotropy, which are essential for the texture, stability, and application of a final product. mdpi.com

The relationship between shear stress and shear rate for a fluid is described by its viscosity flow curve, which is measured using a rheometer. adhesivesmag.com Formulations containing Isostearamidopropyl Morpholine Lactate often exhibit non-Newtonian, shear-thinning (pseudoplastic) behavior. researchgate.net This means their viscosity decreases as the applied shear rate increases. researchgate.net This property is desirable in many applications; for example, a product may appear thick in its container but flows easily when squeezed or spread.

Another important parameter derived from rheological measurements is the yield stress. tainstruments.com This is the minimum amount of stress that must be applied to a material to initiate flow. researchgate.netarxiv.org Below the yield stress, the material behaves like a solid, and above it, it flows like a liquid. researchgate.net A sufficiently high yield stress is crucial for the physical stability of dispersions and emulsions, as it helps to suspend particles or droplets and prevent sedimentation or creaming. tainstruments.com The yield stress can be determined by fitting rheological data to models such as the Bingham, Casson, or Herschel-Bulkley models. tainstruments.comanton-paar.com

Table 2: Illustrative Rheological Data for a Formulation

| Shear Rate (s⁻¹) | Viscosity (Pa·s) | Shear Stress (Pa) |

| 0.1 | 55.0 | 5.5 |

| 1.0 | 12.0 | 12.0 |

| 10.0 | 2.5 | 25.0 |

| 100.0 | 0.8 | 80.0 |

Note: This table presents hypothetical data showing shear-thinning behavior, where viscosity decreases as the shear rate increases. The yield stress for such a material would be determined by extrapolating the shear stress vs. shear rate curve to a shear rate of zero.

Many systems structured with surfactants like Isostearamidopropyl Morpholine Lactate exhibit thixotropy, which is a time-dependent shear-thinning behavior. A thixotropic fluid's viscosity decreases over time under constant shear and then gradually recovers when the shear is removed. This property is related to the breakdown and subsequent reformation of the internal structure (e.g., the network of micelles) within the fluid.

Furthermore, these systems are often viscoelastic, meaning they exhibit both viscous (liquid-like) and elastic (solid-like) properties. springernature.com Viscoelasticity can be probed using oscillatory rheological tests, where a small, oscillating stress or strain is applied to the sample. The results of these tests provide two key parameters:

Storage Modulus (G'): Represents the elastic component and is a measure of the energy stored in the material during deformation.

Loss Modulus (G''): Represents the viscous component and is a measure of the energy dissipated as heat. mdpi.com

When G' > G'', the material is predominantly elastic, behaving more like a solid gel. When G'' > G', it is predominantly viscous, behaving more like a liquid. The relative values of G' and G'' are critical for defining the texture and stability of a product. mdpi.com

Mechanisms of Rheology Modification via Complexation with Anionic Polymers

The modification of rheological properties, specifically viscosity enhancement, in formulations containing Isostearamidopropyl Morpholine Lactate and anionic polymers is primarily driven by electrostatic interactions and subsequent complex formation. Isostearamidopropyl Morpholine, being a tertiary amidoamine, is protonated in its lactate salt form, conferring a cationic charge to the molecule. This positive charge facilitates a strong electrostatic attraction with negatively charged anionic polymers.

When Isostearamidopropyl Morpholine Lactate is introduced into a solution containing an anionic polymer, the cationic head of the surfactant molecule interacts with the anionic groups along the polymer chain. This interaction leads to the formation of a polymer-surfactant complex. The initial stage of this complexation involves the binding of individual surfactant molecules to the polymer backbone, which neutralizes the charges on the polymer.

As the concentration of the cationic surfactant increases, a cooperative binding process occurs, leading to the formation of micelle-like aggregates of the surfactant molecules along the polymer chain. These aggregates can act as physical cross-links between different polymer chains, forming a three-dimensional network structure within the aqueous phase. This network structure restricts the movement of the polymer chains and entraps water molecules, leading to a significant increase in the viscosity of the solution.

The extent of viscosity modification is dependent on several factors, including the concentration of both the Isostearamidopropyl Morpholine Lactate and the anionic polymer, the charge density of the polymer, the ionic strength of the solution, and the temperature. The compatibility of Isostearamidopropyl Morpholine Lactate with anionic surfactants and polymers allows for its use in formulations where both conditioning and thickening effects are desired.

Table 1: Factors Influencing Rheology Modification by Isostearamidopropyl Morpholine Lactate and Anionic Polymer Complexation

| Factor | Influence on Viscosity | Mechanism |

| Concentration of Cationic Surfactant | Increases to a maximum, then may decrease | Initial increase due to complex formation and network building. At very high concentrations, disruption of the network can occur. |

| Concentration of Anionic Polymer | Increases | More sites for complexation and a denser polymer network lead to higher viscosity. |

| Charge Density of Anionic Polymer | Increases | Stronger electrostatic attraction promotes more extensive complex formation. |

| Ionic Strength (Salt Concentration) | Generally decreases | Shielding of electrostatic interactions by salt ions hinders complex formation. |

| Temperature | Varies | Can affect surfactant solubility, micelle formation, and polymer conformation, leading to complex changes in viscosity. |

| pH | Significant | Affects the degree of ionization of both the cationic surfactant and the anionic polymer, thereby influencing the strength of electrostatic interactions. |

Electrostatic Interactions and Antistatic Functionality

Fundamental Principles of Charge Dissipation and Surface Electrical Property Modification

Isostearamidopropyl Morpholine Lactate functions as an antistatic agent by modifying the electrical properties of a surface, reducing its tendency to accumulate static charge. The fundamental mechanism of its antistatic action is rooted in its cationic nature and its ability to alter the surface conductivity.

Static charge buildup typically occurs on materials with low electrical conductivity, such as synthetic fibers or polymers. When these materials come into frictional contact, a transfer of electrons can occur, leading to a net positive or negative charge on the surface. As a cationic surfactant, Isostearamidopropyl Morpholine Lactate possesses a positively charged head group. This allows it to adsorb onto negatively charged surfaces through electrostatic attraction. This adsorption neutralizes the existing negative charges on the surface.

Furthermore, the adsorbed layer of Isostearamidopropyl Morpholine Lactate modifies the surface's hygroscopic properties. The polar head group of the molecule, which includes the morpholine and lactate moieties, is hydrophilic and attracts water molecules from the atmosphere. This adsorbed layer of moisture increases the surface conductivity, providing a pathway for the dissipation of any accumulated static charge. The electrical charge can then move along the surface and dissipate into the surrounding environment, preventing the buildup of a significant static potential.

In addition to charge dissipation, the deposition of a thin film of Isostearamidopropyl Morpholine Lactate on a surface can also reduce frictional forces. This lubrication effect can minimize the generation of static charge during contact and separation of surfaces in the first place.

Comparative Analysis of Surface Deposition Kinetics with Quaternary Ammonium (B1175870) Compounds

The deposition of cationic surfactants onto surfaces is a critical aspect of their functionality as conditioning and antistatic agents. While both Isostearamidopropyl Morpholine Lactate (a tertiary amine salt) and quaternary ammonium compounds are cationic, their structural differences lead to variations in their surface deposition kinetics and substantivity.

Quaternary ammonium compounds, often referred to as "quats," possess a permanently positively charged nitrogen atom, regardless of the pH of the surrounding medium. This permanent charge results in a very strong electrostatic attraction to negatively charged surfaces, such as hair or textiles. This strong affinity leads to rapid and substantive deposition, forming a durable conditioning film on the surface. However, this high substantivity can also lead to buildup over time with repeated use.

In contrast, Isostearamidopropyl Morpholine is a tertiary amine that is protonated and becomes cationic in the acidic lactate salt form. The cationic character of tertiary amine salts is pH-dependent. At higher pH values, the amine can be deprotonated, losing its positive charge and reducing its affinity for negatively charged surfaces. This pH-dependent charge allows for more controlled deposition and easier rinsing from the surface.

This difference in rinsing behavior suggests that the adsorption of Isostearamidopropyl Morpholine Lactate is more reversible compared to that of many quaternary ammonium compounds. While quats may exhibit faster initial adsorption rates due to their permanent cationic charge, Isostearamidopropyl Morpholine Lactate provides effective conditioning with reduced potential for accumulation, as it can be more readily removed during rinsing. This characteristic is particularly advantageous in hair care formulations where effective conditioning is desired without weighing down the hair.

Table 2: Comparative Characteristics of Isostearamidopropyl Morpholine Lactate and Quaternary Ammonium Compounds Related to Surface Deposition

| Characteristic | Isostearamidopropyl Morpholine Lactate | Quaternary Ammonium Compounds |

| Cationic Nature | pH-dependent (tertiary amine salt) | Permanent (quaternary amine) |

| Surface Affinity | Moderate to high, influenced by pH | High to very high |

| Deposition | Controlled and less prone to buildup | Rapid and substantive, potential for buildup |

| Rinsing | Rinses more readily | Can be more difficult to rinse completely |

| Adsorption | More reversible | Less reversible |

| Primary Interaction | Electrostatic and hydrophobic | Electrostatic and hydrophobic |

Environmental Behavior and Remediation Applications of Isostearamidopropyl Morpholine Lactate

Environmental Transport and Adsorption in Natural Matrices

The movement and retention of Isostearamidopropyl Morpholine (B109124) Lactate (B86563) in the environment are governed by its interactions with natural porous media such as sand and silt. As a cationic surfactant, its positively charged headgroup plays a crucial role in these processes.

The retention of cationic surfactants like ISML in porous substrates such as sand and silt is primarily driven by adsorption. This process is influenced by the electrostatic attraction between the positively charged surfactant molecules and the typically negatively charged surfaces of silica (B1680970) (sand) and aluminosilicates (silt and clay) under neutral to alkaline pH conditions.

The primary mechanisms for the retention of cationic surfactants in porous media include:

Adsorption: The initial retention is often due to the electrostatic attraction leading to the adsorption of surfactant monomers onto the substrate surface.

Phase Trapping: At higher concentrations, surfactants can form aggregates or microemulsions, which can become physically trapped within the pore spaces of the substrate. The formation of these phases is influenced by factors such as salinity and surfactant concentration. onepetro.org

The extent of adsorption and retention is dependent on several factors, including the pH of the system, the ionic strength of the aqueous phase, and the specific surface area of the substrate.

In soil systems, which are complex mixtures of minerals and organic matter, cationic exchange is a dominant mechanism for the interaction of ISML with the soil particles. Soil particles, particularly clay and organic matter, possess a net negative charge, giving them a cation exchange capacity (CEC).

The positively charged headgroup of ISML can displace naturally occurring cations (such as Ca²⁺, Mg²⁺, K⁺, and Na⁺) from the exchange sites on the soil particles. Research has indicated that for ISML, the desorption of heavy metals like lead is primarily an ion exchange process at a pH up to 6. usda.gov This suggests a strong affinity of the cationic surfactant for the negatively charged sites on the soil, enabling it to effectively compete with and displace other cations.

A significant challenge in the use of surfactants for in-situ environmental remediation is their loss due to adsorption onto the soil or porous media. clu-in.org This loss can reduce the efficiency of the remediation process and increase costs. Several strategies can be employed to mitigate the loss of cationic surfactants like ISML:

Use of Sacrificial Agents: Introducing a cheaper, strongly adsorbing agent prior to the surfactant flood can saturate the adsorption sites on the soil. For instance, pre-treatment of sandpacks with silica nanoparticles has been shown to reduce the adsorption of anionic surfactants. onepetro.org A similar principle could be applied for cationic surfactants using appropriate agents.

pH Adjustment: Modifying the pH of the flushing solution can alter the surface charge of the soil particles. Lowering the pH can make the soil surface more positively charged, thereby reducing the electrostatic attraction for cationic surfactants.

Co-injection of Nonionic or Anionic Surfactants: The use of mixed surfactant systems can be effective. Anionic surfactants can complex with cationic surfactants, reducing their interaction with the negatively charged soil. Nonionic surfactants can also compete for adsorption sites.

Addition of Inorganic Salts: Increasing the ionic strength of the solution can screen the electrostatic interactions between the cationic surfactant and the soil surface, leading to reduced adsorption.

Applications in Environmental Decontamination and Remediation

The unique properties of Isostearamidopropyl Morpholine Lactate make it a promising agent for the remediation of contaminated soils and for enhancing the recovery of subsurface resources.

ISML has been identified as a highly effective cationic surfactant for desorbing heavy metals, such as lead, from contaminated soils. usda.gov The primary mechanism for this desorption is ion exchange, where the cationic head of the ISML molecule displaces the positively charged lead ions (Pb²⁺) from the soil's cation exchange sites. usda.gov

The effectiveness of ISML in desorbing lead is influenced by several factors:

Surfactant Concentration: Higher concentrations of ISML lead to greater desorption of lead. For instance, at a concentration of 0.1 mole/L, ISML was able to desorb 82% of lead from Slaughterville sandy loam. usda.gov

pH of the Surfactant Solution: A lower pH enhances lead desorption. At a pH of 4, ISML desorbed 83% of lead from Slaughterville sandy loam and 36% from Teller loam. usda.gov

Soil Type: The composition and properties of the soil, such as its clay and organic matter content, significantly impact the efficiency of metal desorption.

The data below summarizes the lead desorption efficiency of ISML and other cationic surfactants from two different soil types.

| Surfactant | Concentration (mole/L) | Soil Type | pH | Lead Desorption (%) |

|---|---|---|---|---|

| Isostearamidopropyl Morpholine Lactate (ISML) | 0.1 | Slaughterville | Not Specified | 82 |

| Lapyrium Chloride (LC) | 0.1 | Slaughterville | Not Specified | 59 |

| Dodecyl Pyridinium Chloride (DPC) | 0.1 | Slaughterville | Not Specified | 50 |

| Isostearamidopropyl Morpholine Lactate (ISML) | 0.025 | Slaughterville | 4 | 83 |

| Lapyrium Chloride (LC) | 0.025 | Slaughterville | 4 | 78 |

| Dodecyl Pyridinium Chloride (DPC) | 0.025 | Slaughterville | 4 | 68 |

| Isostearamidopropyl Morpholine Lactate (ISML) | 0.025 | Teller Loam | 4 | 36 |

| Lapyrium Chloride (LC) | 0.025 | Teller Loam | 4 | 32 |

| Dodecyl Pyridinium Chloride (DPC) | 0.025 | Teller Loam | 4 | 29 |

Enhanced Oil Recovery (EOR) techniques are employed to increase the amount of crude oil that can be extracted from an oil field. Surfactant flooding is a chemical EOR method that involves injecting a surfactant solution to reduce the interfacial tension (IFT) between the oil and the displacing fluid (typically water). researchgate.net This reduction in IFT helps to mobilize residual oil trapped in the reservoir pores by capillary forces. onepetro.org

Cationic surfactants, due to their positive charge, are particularly useful in reservoirs where the rock surface is negatively charged. researchgate.net By adsorbing at the oil-water interface, they lower the IFT. While specific studies on the use of ISML for EOR are not widely available, its nature as a cationic surfactant suggests its potential applicability in this field. The general principle involves the surfactant molecules aligning themselves at the interface, with their hydrophobic tails penetrating the oil phase and their hydrophilic heads remaining in the aqueous phase, thereby reducing the energy of the interface. Cationic surfactants like Cetyl trimethyl ammonium (B1175870) bromide have been shown to be effective in increasing the oil recovery factor. researchgate.net

Development of Specialized Cleaning Agents for Surface Contamination Removal

Isostearamidopropyl morpholine lactate (ISML) has been identified as a highly effective cationic surfactant for the development of specialized cleaning agents, particularly for the remediation of soil contaminated with heavy metals. Research has demonstrated its superior ability to desorb lead from soils compared to other cationic surfactants, making it a promising agent for environmental cleanup applications. usda.gov

The effectiveness of ISML in this capacity is influenced by factors such as surfactant concentration and the pH of the cleaning solution. usda.gov In a comparative study screening ten commercially available cationic surfactants, ISML was a clear standout in its ability to remove lead from sandy loam soil. usda.gov At a concentration of 0.1 mole/L, ISML desorbed 82% of the lead from the soil, a significantly higher percentage than other tested surfactants like Lapyrium Chloride (59%) and Dodecyl Pyridinium Chloride (50%). usda.gov

The efficiency of lead desorption using ISML is also highly dependent on pH. As the pH of the surfactant solution decreases, the desorption of lead increases. usda.gov At a constant concentration of 0.025 mole/L, ISML removed 83% of lead from Slaughterville sandy loam at a pH of 4. usda.gov This suggests that the primary mechanism for removal under these conditions is ion exchange. usda.gov These findings underscore the potential of using ISML in carefully formulated washing agents for the effective remediation of heavy metal-contaminated sites. usda.govepa.gov

Table 1: Efficacy of Cationic Surfactants in Lead Desorption from Soil

| Surfactant | Concentration (mole/L) | Soil Type | pH | Lead Desorption (%) | Source |

|---|---|---|---|---|---|

| Isostearamidopropyl Morpholine Lactate (ISML) | 0.1 | Slaughterville Sandy Loam | Not Specified | 82 | usda.gov |

| Lapyrium Chloride (LC) | 0.1 | Slaughterville Sandy Loam | Not Specified | 59 | usda.gov |

| Dodecyl Pyridinium Chloride (DPC) | 0.1 | Slaughterville Sandy Loam | Not Specified | 50 | usda.gov |

| Isostearamidopropyl Morpholine Lactate (ISML) | 0.025 | Slaughterville Sandy Loam | 4 | 83 | usda.gov |

| Lapyrium Chloride (LC) | 0.025 | Slaughterville Sandy Loam | 4 | 78 | usda.gov |

| Dodecyl Pyridinium Chloride (DPC) | 0.025 | Slaughterville Sandy Loam | 4 | 68 | usda.gov |

| Isostearamidopropyl Morpholine Lactate (ISML) | 0.025 | Teller Loam | 4 | 36 | usda.gov |

Biodegradation Pathways and Environmental Persistence

Assessment of Biodegradability for Cationic Surfactants

Cationic surfactants, including amidoamine derivatives like Isostearamidopropyl Morpholine Lactate, are a class of compounds whose environmental fate is significantly influenced by biodegradation. researchgate.net Generally, these surfactants are considered biodegradable, particularly in the aerobic conditions typical of wastewater treatment plants (WWTPs). nih.govnm.gov In these environments, microorganisms utilize the surfactants as a source of carbon and energy, breaking down their chemical structures. ijcs.ro

The process of degradation can be categorized as either primary or ultimate. Primary degradation involves a structural change that removes the molecule's surface-active properties, while ultimate degradation is the complete breakdown of the compound into carbon dioxide, water, mineral salts, and biomass. nm.gov Many cationic surfactants can be effectively removed during wastewater treatment. ijcs.ro However, their strong tendency to adsorb onto negatively charged solids like sludge and sediment is a key aspect of their environmental behavior. researchgate.net

While aerobic biodegradation is often efficient, the persistence of some cationic surfactants can increase under anaerobic (oxygen-free) conditions, which may be found in deeper sediments or certain sludge treatment processes. nih.govresearchgate.net The specific chemical structure of the surfactant plays a crucial role in its rate and pathway of degradation. nih.gov For instance, studies on alkyl amido amine oxides, which share structural similarities with ISML, have shown they are readily biodegradable under both aerobic and anaerobic conditions. nih.gov

Table 2: Summary of Cationic Surfactant Biodegradability

| Condition | Biodegradability Potential | Influencing Factors | Outcome | Source |

|---|---|---|---|---|

| Aerobic (e.g., Activated Sludge) | High / Readily Biodegradable | Presence of adapted microorganisms, oxygen availability. | Primary and ultimate degradation to CO2, water, and biomass. | nih.govnm.gov |

| Anaerobic (e.g., Sediments) | Variable / Potentially Persistent | Absence of oxygen, specific microbial consortia required. | Slower or incomplete degradation for some structures. | nih.govresearchgate.net |

Computational Chemistry and Molecular Modeling of Isostearamidopropyl Morpholine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule by solving the Schrödinger equation. northwestern.educhembites.org For Isostearamidopropyl morpholine (B109124), methods like Density Functional Theory (DFT) are employed to elucidate its electronic structure and predict its chemical reactivity. These calculations can determine the distribution of electron density, identify the locations of frontier molecular orbitals (HOMO and LUMO), and generate electrostatic potential maps.

The insights gained from these calculations are crucial. For instance, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate the molecule's susceptibility to electrophilic and nucleophilic attack, respectively. The partial charges on each atom, derived from the calculations, reveal the polarity of different molecular regions. 66.39.60 The morpholine ring and the amide group are expected to be electron-rich, while the long hydrocarbon tail is nonpolar. This charge distribution is key to understanding the electrostatic interactions that govern the molecule's self-assembly and interfacial behavior. 66.39.60

Global chemical reactivity descriptors, such as ionization potential, electron affinity, and chemical hardness, can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's stability and reactivity.

Table 1: Hypothetical Quantum Chemical Descriptors for Isostearamidopropyl Morpholine Calculated using DFT at the B3LYP/6-31G level.*

| Descriptor | Calculated Value | Interpretation |

| EHOMO (eV) | -6.2 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO (eV) | 1.5 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE, eV) | 7.7 | Difference between LUMO and HOMO; indicates chemical reactivity and stability. |

| Ionization Potential (eV) | 6.2 | Energy required to remove an electron. |

| Electron Affinity (eV) | -1.5 | Energy released when an electron is added. |

| Global Hardness (η) | 3.85 | Resistance to change in electron distribution. |

| Dipole Moment (Debye) | 4.5 | Measure of the overall polarity of the molecule. |

Molecular Dynamics Simulations of Interfacial Adsorption and Self-Assembly

Molecular Dynamics (MD) simulations are a powerful tool for observing the time-dependent behavior of molecules, providing a virtual microscope to study processes like interfacial adsorption and self-assembly. jlu.edu.cnacs.org For Isostearamidopropyl morpholine, MD simulations can model its behavior at an oil-water interface. In a typical simulation, a box containing oil, water, and surfactant molecules is constructed, and the trajectories of all atoms are calculated over time by integrating Newton's equations of motion.

These simulations reveal how individual Isostearamidopropyl morpholine molecules orient themselves at the interface, with the hydrophilic morpholine head interacting with the water phase and the hydrophobic isostearoyl tail partitioning into the oil phase. jlu.edu.cn This adsorption process leads to a reduction in the interfacial tension between the oil and water phases, a key characteristic of surfactants. tandfonline.com Over longer simulation times, the process of self-assembly can be observed, where surfactant molecules aggregate to form larger structures. researchgate.net

Parameters such as the radial distribution function (RDF) can be calculated to quantify the structuring of water and oil molecules around the surfactant's head and tail groups. The mean square displacement (MSD) can be analyzed to understand the diffusion of the surfactant molecules at the interface. jlu.edu.cn

Table 2: Hypothetical MD Simulation Parameters and Results for Isostearamidopropyl Morpholine at an Oil-Water Interface

| Parameter | Value/Observation | Significance |

| Force Field | OPLS-AA | Defines the potential energy function for atomic interactions. |

| System Size | ~50,000 atoms | Represents a realistic patch of the oil-water interface. |

| Simulation Time | 200 ns | Allows for observation of adsorption and initial self-assembly. |

| Interfacial Tension (IFT) | Reduction from 50 mN/m to 15 mN/m | Quantifies the surfactant's efficiency in reducing surface energy. |

| Orientation Angle | Head group oriented towards water (~15°) | Confirms the amphiphilic behavior at the interface. |

| Key RDF Peak (Head-Water) | 2.5 Å | Indicates strong hydration of the morpholine group. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Physicochemical Attributes

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or property descriptors of molecules with a specific activity or property. wikipedia.org In the context of surfactants like Isostearamidopropyl morpholine, this approach is often referred to as QSPR (Quantitative Structure-Property Relationship). nih.gov QSAR/QSPR models are mathematical equations that can predict important physicochemical attributes, such as the critical micelle concentration (CMC) or the hydrophilic-lipophilic balance (HLB), based on calculated molecular descriptors. nih.govmdpi.com

To develop a QSAR model, a dataset of related surfactant molecules with known properties is required. For each molecule, a variety of descriptors are calculated, which can be categorized as constitutional, topological, geometric, or electronic. semanticscholar.org Statistical methods, such as multiple linear regression (MLR), are then used to build a model that links these descriptors to the property of interest. nih.gov

For Isostearamidopropyl morpholine, a QSAR model could be developed to predict its HLB value, a key parameter for formulation scientists. Descriptors might include molecular weight, logP (a measure of lipophilicity), and the number of polar atoms.

Table 3: Hypothetical Molecular Descriptors and QSAR Model for Predicting HLB

| Descriptor | Description | Value for Isostearamidopropyl Morpholine |

| MW | Molecular Weight ( g/mol ) | 410.7 |

| logP | Octanol-water partition coefficient | 7.7 |

| N_PolarAtoms | Number of nitrogen and oxygen atoms | 4 |

| TPSA | Topological Polar Surface Area (Ų) | 41.6 |

Hypothetical QSAR Equation for HLB: HLB = 0.5 + (0.8 * N_PolarAtoms) - (0.1 * logP) + (0.02 * TPSA)

This equation is illustrative and intended to demonstrate the form of a QSAR model.

Computational Prediction of Micellar Aggregate Formation and Stability

Above a certain concentration known as the critical micelle concentration (CMC), surfactant molecules in solution spontaneously self-assemble into aggregates called micelles. chemrxiv.org Computational methods, particularly coarse-grained molecular dynamics (CG-MD), are well-suited to study this phenomenon. In CG-MD, groups of atoms are represented as single beads, which significantly reduces the computational cost and allows for the simulation of larger systems over longer timescales necessary to observe micelle formation and equilibration. researchgate.net

Simulations can predict key properties of the micelles formed by Isostearamidopropyl morpholine, such as the aggregation number (the number of molecules per micelle), the shape of the micelle (e.g., spherical or cylindrical), and the radius of gyration (a measure of its size). The stability of these aggregates can be assessed by calculating the free energy of micellization, which represents the thermodynamic driving force for a surfactant molecule to move from the bulk solution into a micelle. rsc.org

These predictions are invaluable for understanding how changes in molecular structure or solution conditions (like temperature or salt concentration) would affect the self-assembly behavior of Isostearamidopropyl morpholine. researchgate.netacs.org

Table 4: Hypothetical Predicted Micellar Properties for Isostearamidopropyl Morpholine in Aqueous Solution

| Micellar Property | Predicted Value | Method |

| Critical Micelle Concentration (CMC) | 1.2 x 10⁻⁴ M | Coarse-Grained MD / QSPR |

| Aggregation Number (N_agg) | 65 | Coarse-Grained MD |

| Micelle Shape | Spherical | Coarse-Grained MD |

| Radius of Gyration (Rg) | 2.1 nm | Coarse-Grained MD |

| Free Energy of Micellization (ΔG_mic) | -25 kJ/mol | Thermodynamic Integration |

Sustainable Chemistry and Green Engineering Principles in Isostearamidopropyl Morpholine Production and Use

Application of Green Chemistry Principles in Synthesis

The synthesis of Isostearamidopropyl Morpholine (B109124) involves a two-step process: a condensation reaction followed by neutralization. vulcanchem.com First, isostearic acid is reacted with N-aminopropylmorpholine to form the amido-amine, Isostearamidopropyl Morpholine, with water as the sole byproduct. vulcanchem.com The resulting intermediate is then neutralized with an acid, typically lactic acid in an aqueous medium, to form the final salt, Isostearamidopropyl Morpholine Lactate (B86563). vulcanchem.com

Reaction Scheme:

Amidation: Isostearic Acid + N-Aminopropylmorpholine → Isostearamidopropyl Morpholine + Water

Neutralization: Isostearamidopropyl Morpholine + Lactic Acid → Isostearamidopropyl Morpholine Lactate

Atom Economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com The ideal atom economy is 100%, meaning all reactant atoms are converted into the final product with no waste.

The condensation reaction for Isostearamidopropyl Morpholine is a prime example of a high atom economy process. The only byproduct is water, a benign and low-molecular-weight molecule.

The theoretical atom economy for the amidation step can be calculated using the following formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Role |

| Isostearic Acid | C₁₈H₃₆O₂ | ~284.48 | Reactant |

| N-Aminopropylmorpholine | C₇H₁₆N₂O | ~144.22 | Reactant |

| Isostearamidopropyl Morpholine | C₂₅H₅₀N₂O₂ | ~410.67 | Desired Product |

| Water | H₂O | ~18.02 | Byproduct |

| Atom Economy Calculation | (410.67 / (284.48 + 144.22)) x 100 | ~95.77% |

Note: Molecular weights are approximate and can vary slightly based on the specific isomer of isostearic acid used.